3-Oxocyclobutyl pivalate
Overview
Description
3-Oxocyclobutyl pivalate, also known as 3-oxocyclobutyl pentanoate, is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a colorless liquid that is soluble in various organic solvents such as alcohols and ethers . This compound is used in various fields, including organic synthesis, fragrance production, and rubber chemistry .
Preparation Methods
3-Oxocyclobutyl pivalate is typically synthesized through an esterification reaction between cyclobutanol and pivalic acid . The reaction is carried out under neutral or mildly acidic conditions, with an excess of pivalic acid in a suitable solvent . The reaction mixture is then heated to an appropriate temperature to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Oxocyclobutyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxocyclobutyl pivalate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Fragrance Production: The compound is utilized in the synthesis of fragrance compounds due to its chemical properties.
Rubber Chemistry: It is employed in the production of rubber chemicals, enhancing the properties of rubber materials.
Biological Research: The compound may be used in studies related to its biological activity and potential medicinal applications.
Mechanism of Action
The mechanism of action of 3-oxocyclobutyl pivalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-Oxocyclobutyl pivalate can be compared with other similar compounds such as:
Cyclobutanol: A precursor in the synthesis of this compound.
Pivalic Acid: Another precursor used in the esterification reaction.
Other Cyclobutyl Esters: Compounds with similar structures but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3-oxocyclobutyl) 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYSQIQZVJMPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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